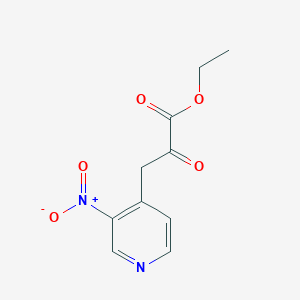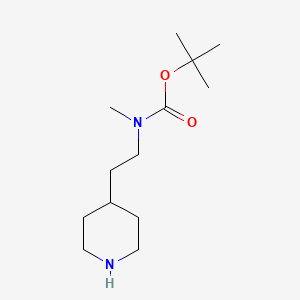![molecular formula C16H22N2O4 B1344887 [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid CAS No. 1142205-63-7](/img/structure/B1344887.png)
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid (MPOA) is a synthetic compound that has recently been used in a variety of scientific research applications. MPOA is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. MPOA has been shown to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its potential in creating new antimicrobial agents. Research by Fandaklı et al. (2012) involved synthesizing derivatives of 1,2,4-triazol-3-one, which included structures with the (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid fragment. These compounds demonstrated significant antimicrobial activity, offering a promising avenue for novel antimicrobial drug development (Fandaklı et al., 2012).
Chemical Synthesis and Reactivity
Research has explored the chemical reactivity of compounds containing this molecular fragment. Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives, which involved condensation reactions with (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid. These studies contribute to understanding the chemical properties and potential applications in organic synthesis (Velikorodov et al., 2014).
Photodecarboxylation in Biological Applications
Shigemoto et al. (2021) explored derivatives of meta-nitrophenylacetic acid, which shares a similar structure with the compound , for their photodecarboxylation properties. This research is relevant in biological contexts, particularly in developing photocages for biological applications, such as controlled drug delivery systems (Shigemoto et al., 2021).
Synthesis of Piperidine Derivatives
Lau et al. (2002) described a method for synthesizing protected 2-substituted 4-oxo-piperidine derivatives, which are structurally related to the compound . This research is significant in the field of organic chemistry and pharmaceuticals, particularly for the development of new synthetic routes for piperidine-based compounds (Lau et al., 2002).
Propriétés
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-7-5-13(6-8-14)18(12-16(20)21)11-15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGZJHUEWOZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














